molecular formula C10H12ClNO2 B3046053 Methyl indoline-3-carboxylate hydrochloride CAS No. 1187928-23-9

Methyl indoline-3-carboxylate hydrochloride

Cat. No.: B3046053
CAS No.: 1187928-23-9
M. Wt: 213.66
InChI Key: XFCKOZFVPUTOHP-UHFFFAOYSA-N
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Description

Methyl indoline-3-carboxylate hydrochloride is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Future Directions

Indole derivatives have been the focus of many researchers due to their biological properties and potential to be the target . The investigation of novel methods of synthesis and the construction of indoles as a moiety in selected alkaloids have attracted the attention of the chemical community . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl indoline-3-carboxylate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with indoline, a bicyclic compound containing a benzene ring fused to a pyrrole ring.

    Carboxylation: Indoline undergoes carboxylation to introduce the carboxylate group at the 3-position, forming indoline-3-carboxylate.

    Methylation: The carboxylate group is then methylated using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Hydrochloride Formation: Finally, the methyl indoline-3-carboxylate is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of indoline are carboxylated and methylated using automated reactors.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions: Methyl indoline-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form indoline-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products:

    Oxidation Products: Indoline-3-carboxylic acid derivatives.

    Reduction Products: Indoline-3-methanol or other reduced forms.

    Substitution Products: Various substituted indoline derivatives depending on the electrophile used.

Scientific Research Applications

Methyl indoline-3-carboxylate hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    Indoline-3-carboxylate: Lacks the methyl group, resulting in different chemical properties.

    Methyl indole-3-carboxylate: Contains an indole ring instead of an indoline ring, affecting its reactivity and biological activity.

    Indoline-3-carboxylic acid: The non-methylated form of the compound.

Uniqueness: Methyl indoline-3-carboxylate hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its methylation and hydrochloride salt form enhance its solubility and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 2,3-dihydro-1H-indole-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c1-13-10(12)8-6-11-9-5-3-2-4-7(8)9;/h2-5,8,11H,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCKOZFVPUTOHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNC2=CC=CC=C12.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70736849
Record name Methyl 2,3-dihydro-1H-indole-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187928-23-9
Record name Methyl 2,3-dihydro-1H-indole-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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